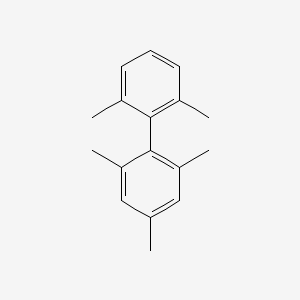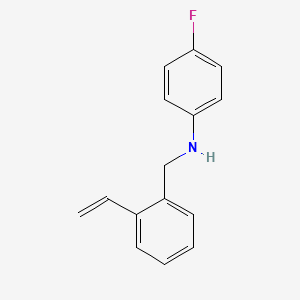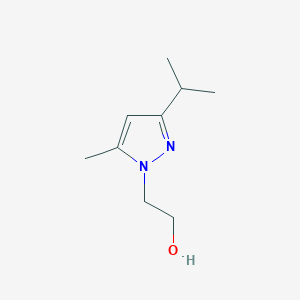![molecular formula C11H19NO2Si B14138580 10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene CAS No. 89101-71-3](/img/structure/B14138580.png)
10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene is a spiro compound characterized by a unique structure that includes oxygen, nitrogen, and silicon atoms within its ring system. This compound is part of a broader class of spiro compounds, which are known for their intriguing conformational and configurational properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene typically involves the formation of the spiro ring system through a series of cyclization reactions. One common method involves the reaction of a silicon-containing precursor with an ethyl-substituted dioxane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality .
化学反応の分析
Types of Reactions
10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, acids, or bases depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced .
科学的研究の応用
10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds and as a model compound for studying spiro ring systems.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
作用機序
The mechanism of action of 10-ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share a similar spiro ring system but differ in the specific atoms and functional groups present.
1,3-Dioxane derivatives: Compounds with a dioxane ring system, which may exhibit similar chemical properties but lack the spiro configuration.
1,3-Oxathiane derivatives: These compounds contain an oxathiane ring and may have similar stereochemistry but different reactivity.
Uniqueness
10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene is unique due to its combination of oxygen, nitrogen, and silicon atoms within a spiro ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
89101-71-3 |
|---|---|
分子式 |
C11H19NO2Si |
分子量 |
225.36 g/mol |
IUPAC名 |
10-ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-2,4-diene |
InChI |
InChI=1S/C11H19NO2Si/c1-2-12-6-8-13-15(14-9-7-12)10-4-3-5-11-15/h3-5,10H,2,6-9,11H2,1H3 |
InChIキー |
ZHXBMWPZWDMJMJ-UHFFFAOYSA-N |
正規SMILES |
CCN1CCO[Si]2(CC=CC=C2)OCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4'-(Trifluoromethyl)-2-biphenylyl]acetamide](/img/structure/B14138498.png)
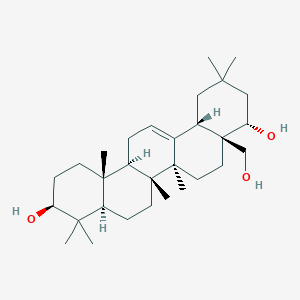
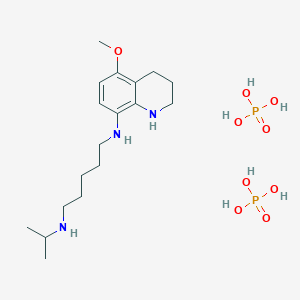


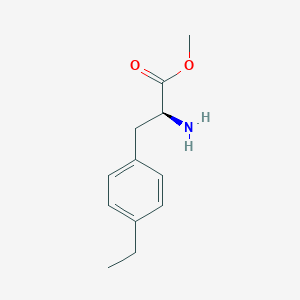

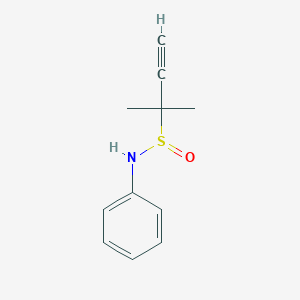
![2,2-dimethyl-N-[3-(propanoylamino)phenyl]propanamide](/img/structure/B14138558.png)
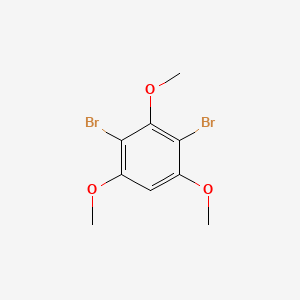
![tert-Butyl 5'-amino-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14138566.png)
